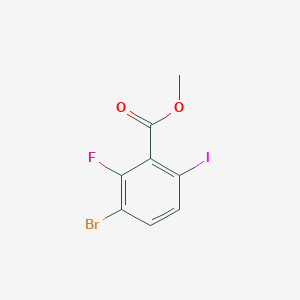

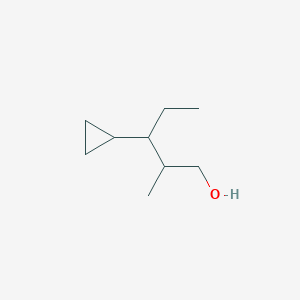

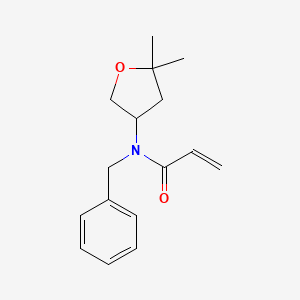

![molecular formula C22H17NO6S B2711302 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione CAS No. 380458-20-8](/img/structure/B2711302.png)

2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a useful research compound. Its molecular formula is C22H17NO6S and its molecular weight is 423.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Eco-Friendly Synthesis and Applications

- Researchers have developed eco-friendly synthesis methods for compounds similar to the one , which show significant in vitro antimicrobial effects against pathogenic fungi and bacteria. These methods involve Mannich type condensation-cyclization reactions in water at ambient temperature, highlighting the compound's potential in antimicrobial applications (Mathew et al., 2010).

Synthesis in Green Media

- Another study focuses on the synthesis of oxazine derivatives using glycerol as a green media. This approach reflects the environmental consideration in synthesizing such compounds and their potential biological activities, such as being antithrombotic or apoptosis inhibitors (Gupta et al., 2016).

Biological Applications

- A novel synthesis of binary and fused compounds based on similar structures has been investigated for their antioxidant and antitumor activities, demonstrating the potential medicinal value of these compounds (Hassanien et al., 2022).

Anti-Inflammatory Potential

- Naphtho[1,2-e][1,3]oxazine derivatives have been synthesized and evaluated for anti-inflammatory activities. One of the synthesized compounds showed significant activity, suggesting the potential of such compounds in developing non-steroidal anti-inflammatory drugs (Chanu et al., 2019).

Chemoselective Synthesis

- A study on the chemoselective synthesis of naphtho[1,2-e][1,3]oxazine derivatives, using different low-valent titanium systems, indicates the compound's relevance in creating specific molecular structures for targeted applications (Shi et al., 2010).

Green Synthesis Approaches

- There is a focus on green and efficient synthesis methods, such as solvent-free conditions at ambient temperatures, which not only provide a sustainable way to produce these compounds but also highlight their potential in pharmacological properties (Balouchzehi & Hassanabadi, 2019).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in various cells, especially neurons .

Mode of Action

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, thereby affecting neuronal signaling pathways. This can have downstream effects on various physiological processes, including heart rate, insulin release, and neuronal excitability .

Pharmacokinetics

It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have good bioavailability.

Result of Action

The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione results in the hyperpolarization of the cell. This can lead to a decrease in the firing of action potentials, which can have various effects at the molecular and cellular level, depending on the type of cell and the physiological context .

Propiedades

IUPAC Name |

16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO6S/c24-19-13-3-1-2-4-14(13)20(25)22-18(19)15-5-6-17-16(21(15)29-22)9-23(11-28-17)12-7-8-30(26,27)10-12/h1-6,12H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYRHZYXZRUWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

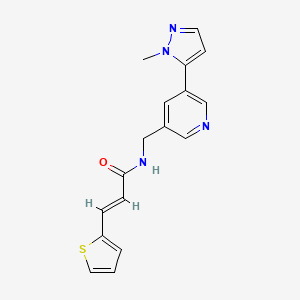

![6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2711223.png)

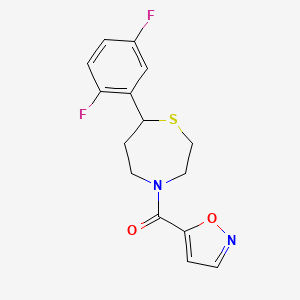

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)

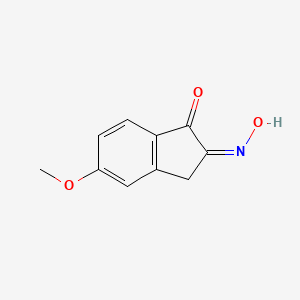

![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)

![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B2711234.png)

![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)